Bienvenue dans la boutique en ligne BenchChem!

2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine

Lipophilicity Drug-likeness Solubility

2-{[1-(Thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine (CAS 2034440-99-6; molecular formula C₁₄H₁₅N₃O₂S; MW 289.35 g mol⁻¹) is a multifunctional heterocyclic building block composed of a pyrazine ring linked via an ether bridge to a piperidine scaffold that carries a thiophene-3-carbonyl substituent. The molecule belongs to a broader class of piperidine-ether-heteroaryl compounds that are widely employed in medicinal chemistry for the construction of kinase inhibitor libraries, receptor modulator programs, and CNS-targeted screening collections.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35
CAS No. 2034440-99-6
Cat. No. B2883645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine
CAS2034440-99-6
Molecular FormulaC14H15N3O2S
Molecular Weight289.35
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C2=CSC=C2)OC3=NC=CN=C3
InChIInChI=1S/C14H15N3O2S/c18-14(11-3-7-20-10-11)17-6-1-2-12(9-17)19-13-8-15-4-5-16-13/h3-5,7-8,10,12H,1-2,6,9H2
InChIKeyRRWXJAJVIMNRSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 40 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[1-(Thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine (CAS 2034440-99-6): A Heterocyclic Building Block for Structure-Activity Relationship (SAR) Exploration


2-{[1-(Thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine (CAS 2034440-99-6; molecular formula C₁₄H₁₅N₃O₂S; MW 289.35 g mol⁻¹) is a multifunctional heterocyclic building block composed of a pyrazine ring linked via an ether bridge to a piperidine scaffold that carries a thiophene-3-carbonyl substituent [1]. The molecule belongs to a broader class of piperidine-ether-heteroaryl compounds that are widely employed in medicinal chemistry for the construction of kinase inhibitor libraries, receptor modulator programs, and CNS-targeted screening collections [1]. Its modular architecture—featuring three distinctly functionalisable regions (pyrazine, piperidine-ether, and thiophene-carbonyl)—enables systematic SAR exploration that is not possible with structurally simpler or less topologically diverse analogs [1].

Why 2-{[1-(Thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine Cannot Be Freely Substituted by In-Class Analogs: Physicochemical Determinants of Selection


Although the thiophene-carbonyl-piperidine-oxy-pyrazine chemotype encompasses several commercially available compounds—including the thiophene-2-carbonyl positional isomer (CAS 2034473‑71‑5) [2], the thiophene-2-sulfonyl analog (CAS 2034474‑98‑9) [3], and the pyrimidine-for-pyrazine replacement analog (CAS 2034435‑49‑7) —these molecules are not interchangeable in SAR-driven projects. Measurable differences in lipophilicity (ΔXLogP3 up to 0.3 log units), hydrogen-bond acceptor count (ΔHBA up to 2), topological polar surface area (ΔTPSA up to 25.4 Ų), and molecular topology (3-oxy vs. 4-oxy connectivity) produce divergent solubility, permeability, and target-engagement profiles that directly influence lead optimisation trajectories [1][2][3]. Selecting the correct scaffold at the procurement stage therefore has quantifiable consequences for downstream assay reproducibility and hit-to-lead progression.

Quantitative Differentiation Guide for 2-{[1-(Thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine vs. Closest Analogs and Alternatives


Lower Calculated Lipophilicity vs. the Thiophene-2-Carbonyl Positional Isomer Improves Predicted Aqueous Solubility

The target compound exhibits a computed XLogP3 of 1.5, which is 0.3 log units lower than the 1.8 value reported for the thiophene-2-carbonyl positional isomer (CAS 2034473‑71‑5) [1][2]. Because aqueous solubility in neutral drug-like molecules generally decreases approximately 10‑fold for every unit increase in logP, this Δ0.3 difference corresponds to a predicted ~2‑fold solubility advantage for the 3‑carbonyl regioisomer, assuming similar solid-state properties [1][2][3].

Lipophilicity Drug-likeness Solubility ADME

Reduced Hydrogen-Bond Acceptor Count vs. Thiophene-2-Sulfonyl Analog Yields Higher Predicted Membrane Permeability

The target compound possesses 5 hydrogen-bond acceptor (HBA) atoms, whereas the thiophene-2-sulfonyl analog (CAS 2034474‑98‑9) contains 7 HBA atoms—an increase driven by the two additional sulfonyl oxygens [1][2]. Empirical ADME guidelines (e.g., Lipinski's Rule of Five) indicate that higher HBA counts correlate with reduced passive membrane permeability, with each additional HBA atom estimated to decrease permeability by approximately 0.5–1.0 × 10⁻⁶ cm s⁻¹ in Caco‑2 monolayers [1][2][3].

Hydrogen bonding Permeability Drug-likeness ADME

Lower Topological Polar Surface Area (TPSA) vs. Thiophene-2-Sulfonyl Analog Predicts Superior Oral Absorption Potential

The computed TPSA of the target compound is 83.6 Ų, compared with 109 Ų for the thiophene-2-sulfonyl analog (CAS 2034474‑98‑9) [1][2]. This 25.4 Ų difference is highly consequential: molecules with TPSA < 90 Ų generally exhibit good intestinal absorption (>70 % fraction absorbed), whereas those exceeding 100 Ų show progressively impaired absorption in human pharmacokinetic studies [1][2][3].

Polar surface area Oral bioavailability ADME Drug design

3‑Position Ether Connectivity Enables Distinct Conformational and Target-Interaction Space vs. 4‑Oxy Isomer

The target compound features a pyrazin-2-yloxy group attached at the piperidine 3‑position, whereas the 4‑oxy isomer (CAS 2034440‑99‑6 reported under alternative IUPAC name (4‑(pyrazin‑2‑yloxy)piperidin‑1‑yl)(thiophen‑3‑yl)methanone) carries the same substituent at the 4‑position [1][2]. In piperidine-based kinase inhibitors, the 3‑ vs. 4‑substitution pattern produces distinct dihedral angle distributions for the ether-linked heterocycle, altering the vector along which the pyrazine ring is presented to the protein surface. Literature precedents in PI3K and SHP2 inhibitor programs demonstrate that such regiochemical differences can shift kinase selectivity profiles by >10‑fold for closely related isoforms [1][2][3].

Regioisomerism Conformational analysis Target engagement Kinase selectivity

Procurement Accessibility and Pricing vs. Structurally Related Screening Compounds

The target compound is commercially available from Life Chemicals (catalog F6491‑0244) in multiple quantities (2 mg to 40 mg, and 2–20 μmol), with a 25 mg unit priced at $109.00 [1]. The thiophene‑2‑carbonyl isomer (CAS 2034473‑71‑5, Life Chemicals catalog F6491‑0190) is priced at $103.50 for 5 mg, yielding a per‑mg cost approximately 4.7‑fold higher ($20.70 mg⁻¹ vs. $4.36 mg⁻¹ for the target compound at the 25 mg scale) [2]. The sulfonyl analog (CAS 2034474‑98‑9) is available at $63.00 for 5 μmol, but its higher molecular weight and polarity may necessitate larger masses per assay well, partially offsetting the lower unit price [3].

Procurement Screening library Cost efficiency Commercial availability

Optimal Research Application Scenarios for 2-{[1-(Thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine Based on Quantitative Differentiation Evidence


Early-Stage Kinase or Receptor Tyrosine Kinase Inhibitor Library Design

The scaffold's 3‑oxy regioisomerism, combined with the thiophene‑3‑carbonyl motif, provides a distinct exit-vector geometry that is directly relevant to SHP2 and PI3K inhibitor pharmacophore models [6]. Its XLogP3 of 1.5 and TPSA of 83.6 Ų place it within the optimal property space for both biochemical potency and cellular permeability, making it a rational choice for initial screening deck assembly in kinase drug discovery [1][5].

Oral Bioavailability-Focused Hit-to-Lead Optimisation

The TPSA of 83.6 Ų (<90 Ų threshold) and low HBA count (5) predict favourable intestinal absorption, positioning this scaffold as a preferred starting point for oral drug programs compared to the sulfonyl analog (TPSA 109 Ų, HBA 7), which is better suited to injectable or topical routes where permeability is less critical [1][3][5].

Aqueous Solubility-Sensitive Biochemical Assay Development

With an XLogP3 of 1.5—0.3 units lower than the 2‑carbonyl isomer—the target compound offers an estimated ~2‑fold solubility advantage, reducing the likelihood of compound precipitation in aqueous assay buffers and improving dose‑response data quality in biochemical and biophysical screening cascades [1][2][4].

Cost-Efficient Analog Synthesis and SAR Matrix Expansion

At $4.36 mg⁻¹ for the 25 mg format, the target compound is approximately 4.7‑fold more economical per milligram than the 2‑carbonyl isomer ($20.70 mg⁻¹), enabling researchers to procure larger quantities for multi‑step parallel synthesis and broader SAR exploration within fixed screening budgets [1][2].

Quote Request

Request a Quote for 2-{[1-(thiophene-3-carbonyl)piperidin-3-yl]oxy}pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.